5-Ethoxy-2-hydroxy-5-oxopentanoic acid

Catalog No.
S15937524
CAS No.
M.F
C7H12O5
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethoxy-2-hydroxy-5-oxopentanoic acid

Product Name

5-Ethoxy-2-hydroxy-5-oxopentanoic acid

IUPAC Name

5-ethoxy-2-hydroxy-5-oxopentanoic acid

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C7H12O5/c1-2-12-6(9)4-3-5(8)7(10)11/h5,8H,2-4H2,1H3,(H,10,11)

InChI Key

IPFNDPQDXUJWIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)O)O

5-Ethoxy-2-hydroxy-5-oxopentanoic acid is a chemical compound with the molecular formula C7H12O5C_7H_{12}O_5 and a molecular weight of approximately 176.17 g/mol. This compound features an ethoxy group, a hydroxy group, and a ketone functionality, making it structurally interesting for various chemical and biological applications. It is also known by its CAS number, 95310-87-5, and is classified under several synonyms including 5-Ethoxy-3-hydroxy-5-oxopentanoic acid .

  • Oxidation: The hydroxy group can be oxidized to form a keto group, enhancing its reactivity and potential for further transformations.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are significant in synthetic organic chemistry.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, losing carbon dioxide and forming simpler compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid can be achieved through several methods:

  • Starting from Ethyl Acetoacetate: A common approach involves the reaction of ethyl acetoacetate with ethyl bromide in the presence of a base to introduce the ethoxy group.
  • Hydrolysis: The ester formed can then undergo hydrolysis to yield the corresponding acid.
  • Functional Group Modifications: Subsequent functional group transformations can introduce the hydroxy group at the desired position on the pentanoic acid backbone.

These methods illustrate the compound's accessibility for research and industrial purposes.

5-Ethoxy-2-hydroxy-5-oxopentanoic acid has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing more complex molecules with potential therapeutic properties.
  • Agricultural Chemicals: It may serve as an intermediate in the synthesis of agrochemicals.
  • Biochemical Research: Useful for studying metabolic pathways or enzyme interactions due to its structural features.

Several compounds share structural similarities with 5-Ethoxy-2-hydroxy-5-oxopentanoic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
2-Amino-5-ethoxy-5-oxopentanoic acid45025-28-3Contains an amino group; potential for bioactivity
2-Chloro-5-ethoxy-5-oxopentanoic acid22073-18-3Chlorine substitution alters reactivity
12-Methoxy-12-oxododecanoic acid3903-40-0Longer carbon chain; different biological properties
5-Ethoxy-3-hydroxy-5-oxopentanoic acid95310-87-5Hydroxy group at a different position

The uniqueness of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid lies in its specific arrangement of functional groups, which may confer distinct reactivity and biological properties compared to these similar compounds.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

176.06847348 g/mol

Monoisotopic Mass

176.06847348 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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